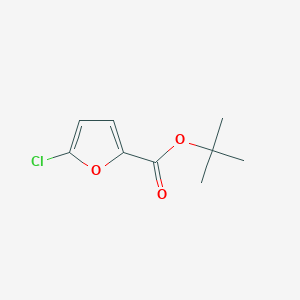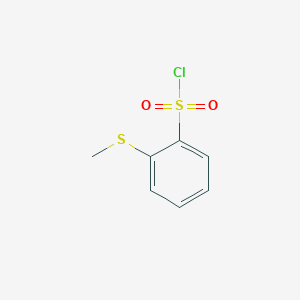
3-(2-Thienyl)acrylonitrile
概要
説明
3-(2-Thienyl)acrylonitrile: is an organic compound with the molecular formula C₇H₅NS . It consists of a thiophene ring attached to an acrylonitrile moiety.
作用機序
Target of Action
The primary targets of 3-(2-Thienyl)acrylonitrile are cancer-relevant protein kinases . Among these, it has a preferential activity against the VEGFR-2 tyrosine kinase .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s potential kinase inhibitory activity . The hydroxy group of certain derivatives of this compound might be crucial for its distinct inhibitory potency against VEGFR-2 .
Biochemical Pathways
The inhibition of VEGFR-2 tyrosine kinase by this compound affects the VEGF signaling pathway . This pathway plays a crucial role in angiogenesis, a process that is often upregulated in cancerous tumors .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hepatoma cell proliferation at (sub-)micromolar concentrations . This results in the induction of apoptotic caspase-3 activity .
準備方法
Synthetic Routes and Reaction Conditions: 3-(2-Thienyl)acrylonitrile can be synthesized through several methods. One common approach involves the Heck reaction , where a halogenated thiophene derivative reacts with acrylonitrile in the presence of a palladium catalyst . Another method includes the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malononitrile, followed by dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
化学反応の分析
Types of Reactions:
Oxidation: 3-(2-Thienyl)acrylonitrile can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-Thienyl)ethylamine.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry: 3-(2-Thienyl)acrylonitrile is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers .
Biology and Medicine: This compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development. Studies have demonstrated its efficacy in inhibiting hepatoma cell proliferation .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
類似化合物との比較
- 3-(2-Furyl)acrylonitrile
- 3-(2-Pyridyl)acrylonitrile
- 3-(2-Thienyl)propionitrile
Comparison: Compared to its analogs, 3-(2-Thienyl)acrylonitrile exhibits unique electronic properties due to the presence of the thiophene ring, which enhances its reactivity and potential as a building block for advanced materials. Its efficacy as a kinase inhibitor also distinguishes it from similar compounds .
特性
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLQGNBFRQUBX-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-28-7 | |
| Record name | 3-(2-Thienyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-thienyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)






![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)



![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)

